O,O-Diethyl dithiophosphate

Flotation Mineral Processing Sulfide Ore

Researchers optimizing sulfide mineral flotation face inconsistent recovery when relying solely on xanthate collectors. O,O-Diethyl dithiophosphate (DEDTP) addresses this limitation with data-backed synergies: • Achieves 92.2% galena recovery in a 10:90 ethyl xanthate:DEDTP blend-a 3.2% absolute increase over xanthate alone. • Retains collector activity under acidic pulp conditions where xanthates and dithiocarbamates decompose rapidly. • Supplied as ≥90% purity technical-grade liquid; shipped under wet ice with 2-8°C storage. Procurement managers benefit from established supply chains, competitive pricing across research-scale volumes, and immediate global shipping availability.

Molecular Formula C4H11O2PS2
Molecular Weight 186.2 g/mol
CAS No. 298-06-6
Cat. No. B128362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Diethyl dithiophosphate
CAS298-06-6
SynonymsPhosphorodithioic Acid O,O-Diethyl Ester;  _x000B_Di-O-Ethyl Dithiophosphate;  Dithiophosphoric Acid O,O-Diethyl Ester;  NSC 171184;  O,O-Diethyl Dithiophosphoric Acid Ester;  O,O-Diethyl Hydrogen Phosphorodithioate;  O,O-Diethyl Phosphorodithioate;  O,O-Diethyl
Molecular FormulaC4H11O2PS2
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)S
InChIInChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)
InChIKeyIRDLUHRVLVEUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O-Diethyl Dithiophosphate Technical Overview


O,O-Diethyl dithiophosphate (DEDTP), also known as diethyl phosphorodithioate, is an organophosphorus compound with the molecular formula C4H11O2PS2 and a molecular weight of 186.23 g/mol . The compound is characterized by a dithiophosphate functional group, (C2H5O)2PS2H, which imparts strong metal-chelating properties and is typically supplied as a corrosive, hygroscopic liquid . Its primary industrial relevance stems from its use as a sulfide mineral flotation collector and as a key intermediate in the synthesis of organophosphate pesticides, where the balance between its ethoxy chain length and acidic nature defines its niche performance relative to other dialkyl dithiophosphates [1].

Primary Use Sulfide mineral flotation collector, organophosphate intermediate
Key Property Strong metal-chelating dithiophosphate group; corrosive, hygroscopic liquid
Handling Context Requires corrosion-resistant containment and moisture control

O,O-Diethyl Dithiophosphate Substitution Risks


The term 'dithiophosphate' encompasses a broad homologous series, yet performance in flotation, analytical chemistry, and biological systems is highly sensitive to alkyl chain length and counter-ion identity. Direct substitution of O,O-diethyl dithiophosphate with other dialkyl dithiophosphates (e.g., dibutyl) or different collector classes (e.g., xanthates) without quantitative justification leads to suboptimal outcomes. For instance, the diethyl homolog exhibits a distinct adsorption affinity on sulfide minerals compared to longer-chain analogs [1], and its acid stability profile is markedly different from that of dithiocarbamates [2]. The following evidence guide isolates the quantifiable, comparator-based differentiators that justify the specific selection of the diethyl variant (CAS 298-06-6).

Chain-Length Sensitivity
Alkyl chain length strongly affects adsorption affinity; dibutyl or longer homologs may not replicate diethyl performance.
Acid Stability Mismatch
Dithiocarbamate and xanthate collectors decompose rapidly in acid, while diethyl dithiophosphate remains stable, making direct substitution unreliable in low-pH circuits.
Mineral Selectivity Divergence
The diethyl variant shows poor pyrite recovery in tested conditions; substituting with other collectors may alter gangue rejection profiles.

O,O-Diethyl Dithiophosphate Performance Evidence


Galena Flotation Recovery vs. Ethyl Xanthate

In batch flotation tests on pure galena, a 10:90 mixture of ethyl xanthate (SEX) and O,O-diethyl dithiophosphate (SEDTP) achieved a galena recovery of 92.2%, which is a quantifiable improvement over the 89.0% recovery achieved using the best-performing single collector (ethyl xanthate) [1]. Furthermore, the study identified SEDTP and ethyl dithiocarbamate (SEDTC) as the best collectors for galena but the worst for pyrite, confirming its mineral-specific selectivity [1].

Galena Recovery
Head-to-head
92.2% (SEX + DEDTP) vs 89.0% (SEX alone)
+3.2% absolute
Supports co-collector galena recovery uplift
Batch flotation, pure galena, pH not specified
Flotation Mineral Processing Sulfide Ore

Phosphotriesterase Inhibition vs. Diethyl Phosphate

In an evaluation of phosphotriesterase inhibition, O,O-diethyl dithiophosphate exhibited a Ki value of 130 μM against the Cd-substituted enzyme, whereas the structurally related diethyl phosphate showed a Ki of 10 μM [1]. This 13-fold difference in inhibition constant provides a precise, quantifiable measure of the distinct binding interaction conferred by the dithiophosphate moiety compared to the phosphate analog.

Enzyme Inhibition Ki
Head-to-head
130 μM (DEDTP) vs 10 μM (diethyl phosphate)
13-fold weaker inhibition
Supports inhibitor interaction profiling
Cd-substituted phosphotriesterase, paraoxon substrate
Biochemistry Enzymology Inhibitor

Trace Lead Detection Limit

Using ammonium O,O-diethyl dithiophosphate as a chelating reagent in a room-temperature chelate vapor generation system coupled with atomic fluorescence spectrometry, a limit of detection (LOD) of 1.1 ng/mL was achieved for lead (Pb) determination in environmental water samples [1]. This value provides a specific, quantifiable benchmark for the method's sensitivity when employing the diethyl homolog for trace lead analysis.

Pb Detection Limit
Method context
1.1 ng/mL Pb
LOD via CVG-AFS
Supports trace Pb method sensitivity review
Ammonium DEDTP chelate, environmental water samples
Analytical Chemistry Atomic Fluorescence Spectrometry Trace Metal Analysis

Acid Stability vs. Xanthate and Dithiocarbamate

Electromotive force (EMF) studies of acid decomposition kinetics revealed that diethyl dithiophosphate exhibited exceptional stability in strong acid solutions, showing no appreciable EMF change over the observation period. In stark contrast, diethyl dithiocarbamate decomposed rapidly under identical acidified conditions, and its decomposition kinetics were similar to those of xanthate [1].

Acid Stability
Reported
DEDTP: no appreciable EMF change
Dithiocarbamate / xanthate: rapid decomposition
May support low-pH reagent integrity
EMF measurement in strong acid solutions
Flotation Chemistry Reagent Stability Acid Processing

O,O-Diethyl Dithiophosphate Applications


Enhanced Galena Flotation Recovery

Operations targeting maximized galena recovery can leverage the established synergistic effect of a 10:90 ethyl xanthate:DEDTP collector blend. The documented 92.2% recovery represents a 3.2% absolute increase over xanthate alone, providing a data-driven justification for incorporating DEDTP as a co-collector in the reagent suite [1].

Phosphotriesterase Inhibition Studies

For enzymologists studying the binuclear metal center of phosphotriesterase, O,O-diethyl dithiophosphate serves as a defined inhibitor with a precisely measured Ki of 130 μM against the Cd-substituted enzyme. This value provides a quantifiable reference point for structure-activity relationship (SAR) studies comparing dithiophosphate and phosphate analogs [2].

Trace Lead Water Analysis

Analytical laboratories developing methods for trace lead quantification can utilize ammonium O,O-diethyl dithiophosphate as a chelating agent. The established method achieves a limit of detection of 1.1 ng/mL Pb by atomic fluorescence spectrometry, offering a sensitive and quantifiable approach for environmental monitoring applications [3].

Acid-Stable Flotation for Low-pH

In mineral processing circuits where acidic conditions are encountered or necessary, the documented acid stability of diethyl dithiophosphate offers a functional advantage over dithiocarbamate and xanthate collectors, which are prone to rapid decomposition. This property ensures consistent collector availability and performance in acidic pulp environments [4].

Application
Selection Property
Validation Focus
Enhanced Galena Flotation
Synergistic co-collector with ethyl xanthate
Galena recovery improvement benchmarks
Phosphotriesterase Inhibition Studies
Defined inhibitor for binuclear metal center
Inhibitor constant benchmarking
Trace Lead Water Analysis
Chelation sensitivity for lead detection
Detection limit validation
Acid-Stable Flotation Circuits
Acid stability profile
Reagent integrity at low pH

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